![molecular formula C18H19FN4O2S B2423852 N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide CAS No. 1105219-05-3](/img/structure/B2423852.png)
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available .
Chemical Reactions Analysis
Chemical reactions involving this compound would depend on its functional groups and conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for this compound are not available .
Wissenschaftliche Forschungsanwendungen
- Hexamethylmelamine (HMM) , a derivative of 1,3,5-triazine, is used clinically due to its antitumor properties. It has been employed in treating lung, breast, and ovarian cancers .
- 2-Amino-4-morpholino-s-triazine (2) is another 1,3,5-triazine compound with antitumor activity, specifically targeting ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM, 3) is the hydroxylated metabolite of HMM and represents its major active form .
- Certain 1,3,5-triazines exhibit aromatase inhibitory activity. These compounds could play a role in hormone-related conditions .
- The 1,3,5-triazine with the general structure 6 has potential use as a siderophore-mediated drug. Siderophores are molecules that help microbes scavenge iron, making this compound interesting for therapeutic applications .
- The general structure 7 displays potent corticotrophin-releasing factor 1 receptor antagonist activity. This could have implications in stress-related disorders .
- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which has a protective effect on gastric lesions induced by HCl and ethanol .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Leukotriene C4 Antagonism
Anti-Protozoan Activity
These diverse applications highlight the versatility and potential of 1,3,5-triazines, including the compound you’ve mentioned. Researchers continue to explore novel uses for these molecules, making them an exciting area of study in medicinal chemistry and beyond. 🌟
Wirkmechanismus
Target of Action
Similar compounds with a pyridazine core have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The wide range of pharmacological activities exhibited by pyridazine derivatives suggests that they can have diverse molecular and cellular effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-3-12(4-6-13)18(25)21-15-9-10-17(23-22-15)26-11-1-2-16(24)20-14-7-8-14/h3-6,9-10,14H,1-2,7-8,11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLGKZXPROJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.